molecular formula C9H16O2 B13276074 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13276074
M. Wt: 156.22 g/mol
InChI Key: OQYMFGGNWNMPQR-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a hydroxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the cyclopentane ring. Common reagents for this reaction include ethylene oxide and a suitable catalyst.

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Carbaldehyde Group: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-cyclopentane-1-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methylcyclopentane-1-carbaldehyde: Lacks the hydroxyethyl group, which may influence its solubility and interactions with biomolecules.

    1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, which may alter its chemical properties and applications.

Uniqueness: 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxyethyl group and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8-2-3-9(6-8,7-11)4-5-10/h7-8,10H,2-6H2,1H3

InChI Key

OQYMFGGNWNMPQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CCO)C=O

Origin of Product

United States

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